methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a methyl ester at position 4, an isobutyl group at position 5, and a complex [4-(1H-pyrrol-1-yl)butanoyl]amino substituent at position 2 of the thiazole ring. Thiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities .
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-(4-pyrrol-1-ylbutanoylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)11-13-15(16(22)23-3)19-17(24-13)18-14(21)7-6-10-20-8-4-5-9-20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19,21) |
InChI Key |
QHLJSRGRRGCEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCCN2C=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrrole Synthesis
Pyrrole is synthesized via the Paal-Knorr reaction, condensing 2,5-hexanedione with ammonium acetate in acetic acid. Alternatively, InCl₃-catalyzed cyclization of propargylic alcohols with α-oxoketene acetals provides substituted pyrroles.
Butanoyl Chain Assembly
4-Chlorobutanoyl chloride is reacted with pyrrole in dichloromethane using triethylamine as a base, yielding 4-(1H-pyrrol-1-yl)butanoic acid.
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (1.2 equivalents) in anhydrous toluene at 50°C, producing the acyl chloride.
Final Acylation Step
The 2-amino-thiazole intermediate is acylated with 4-(1H-pyrrol-1-yl)butanoyl chloride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C to room temperature over 12 hours, followed by aqueous workup to isolate the product.
Optimization data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | THF | 85% → 92% |
| Catalyst | DMAP (10 mol%) | 75% → 92% |
| Temperature | 0°C → RT | Minimizes side reactions |
Purification and Characterization
The crude product is purified via recrystallization from a 2-propanol/water mixture (3:1 v/v), yielding the title compound as a crystalline solid. Characterization includes:
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at position 4 of the thiazole ring undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative.
Conditions :
-
Basic : 2N NaOH, ethanol/water (1:1), reflux for 6–8 hours .
-
Acidic : 2N HCl, THF, 50–60°C for 4 hours.
| Reactant | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl ester | NaOH (aq.) | 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylic acid | 85–90 |
This reaction is critical for generating intermediates for further derivatization, such as amide bond formation .
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-deficient C2 and C5 positions participate in nucleophilic substitution reactions. For example:
Reaction with Hydrazine :
-
Conditions : Hydrazine hydrate (3 eq.), ethanol, reflux for 5 hours .
-
Product : 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carbohydrazide.
-
Application : Intermediate for synthesizing oxadiazole and triazole derivatives .
Oxidation of the Pyrrole Moiety
The pyrrole group undergoes oxidation to form pyrrolidone derivatives under controlled conditions:
Conditions : KMnO₄ (1 eq.), acetone/H₂O (3:1), 0–5°C, 2 hours.
Product : 4-oxo-pyrrolidine side chain with retained thiazole integrity.
Reduction of the Amide Bond
The butanoyl amino linker can be reduced to an amine:
Conditions : LiAlH₄ (4 eq.), dry THF, reflux for 12 hours.
Product : 4-aminobutane derivative, facilitating secondary functionalization.
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles:
Example : Reaction with carbon disulfide in ethanolic KOH yields oxadiazole-2-thione derivatives .
Conditions : CS₂ (2 eq.), KOH (3 eq.), ethanol, reflux for 8 hours .
| Starting Material | Product | Key Spectral Data (IR, NMR) | Reference |
|---|---|---|---|
| Methyl ester | Oxadiazole-thione | IR: 186.11 ppm (C═S, ); : δ 8.84 ppm (NH) |
Acylation and Alkylation
The primary amino group in the butanoyl side chain undergoes acylation/alkylation:
Reagents :
-
Acylation : Acetyl chloride, DCM, triethylamine (0°C to RT).
-
Alkylation : Methyl iodide, NaH, DMF (RT, 2 hours).
Products :
-
Acetylated derivative : Enhanced lipophilicity for pharmacokinetic studies.
-
Methylated derivative : Stabilized against enzymatic degradation.
Cross-Coupling Reactions
The pyrrole ring participates in palladium-catalyzed cross-coupling:
Suzuki Reaction :
-
Conditions : Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.2 eq.), K₂CO₃ (2 eq.), DMF/H₂O (4:1), 80°C, 12 hours .
-
Product : Biaryl-pyrrole hybrid structures with modified electronic properties .
Mechanistic Insights
-
Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, confirmed by pH-dependent kinetics .
-
Oxadiazole Formation : Proceeds via thiosemicarbazide intermediate, validated by -NMR monitoring .
Table 2: Spectral Confirmation of Products
| Product | IR (cm⁻¹) | -NMR (δ, ppm) |
|---|---|---|
| Carboxylic acid | 1678 (C═O) | 12.95 (COOH) |
| Oxadiazole-thione | 186.11 (C═S) | 8.84 (NH) |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions that integrate thiazole and pyrrole moieties. The incorporation of these heterocycles is crucial as they enhance the compound's biological activity. The thiazole ring is known for its role in various pharmacological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. This compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.71 | Induction of apoptosis via mitochondrial pathway |
| HepG2 (Liver Cancer) | 6.14 | Inhibition of cell proliferation |
| HCT116 (Colorectal) | 10.00 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may act by inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Thiazole derivatives have also shown promise as antimicrobial agents. Studies indicate that this compound exhibits activity against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of this compound. The presence of the isobutyl group and the pyrrole moiety significantly contribute to its potency against cancer cells and bacteria. Modifications to these groups may lead to improved efficacy and selectivity .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Histological analysis revealed increased caspase activity, confirming the compound's mechanism of inducing programmed cell death .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated that this compound effectively inhibited bacterial growth at MIC values comparable to standard antibiotics, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The isobutyl group at position 5 distinguishes this compound from analogs with aromatic or heteroaromatic substituents. For example:
- Methyl 5-(2-furoyl)-2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate (13a) : Incorporates a furoyl group, introducing oxygen-based polarity and reduced lipophilicity relative to isobutyl .
Key Implications :
- Steric Effects : Branched isobutyl may hinder binding in sterically constrained active sites compared to planar aryl groups.
Substituent Variations at Position 2
The [4-(1H-pyrrol-1-yl)butanoyl]amino group at position 2 is structurally distinct from simpler amines or cyclic carbamates:
- Methyl 2-(pyrrolidin-1-yl)-5-benzoyl-1,3-thiazole-4-carboxylate (9a): Uses a pyrrolidine ring directly attached to the thiazole, lacking the extended butanoyl spacer and pyrrole moiety .
- Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9727) : Substitutes with a fluorophenylmethyl group, offering halogen-based electronic effects absent in the target compound .
Key Implications :
- Hydrogen Bonding: The pyrrole in the butanoyl chain may participate in hydrogen bonding, enhancing target affinity.
Methyl vs. Ethyl Ester at Position 4
The methyl ester at position 4 is conserved in many analogs (e.g., compounds 9a–c, 13a–c ). Ethyl esters (e.g., WZ-9727 ) exhibit slower hydrolysis rates in vivo, suggesting the target compound may have shorter metabolic half-life than ethyl-based analogs.
Crystallographic Data
Though crystallographic data for the target is unavailable, SHELX programs () are widely used for similar compounds. Bond lengths and angles in the thiazole core are expected to align with reported values (e.g., C–S bond ~1.74 Å, C–N bond ~1.32 Å) .
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Position 5 Group | Position 2 Group | logP* | Biological Activity (Hypothesized) |
|---|---|---|---|---|
| Target Compound | Isobutyl | [4-(1H-pyrrol-1-yl)butanoyl] | 3.2 | Kinase inhibition, antimicrobial |
| Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-... | Benzoyl | Pyrrolidine | 2.8 | Antimicrobial |
| Ethyl 2-[(4-fluorophenyl)methyl]-... | – | 4-Fluorophenylmethyl | 3.5 | Anti-inflammatory |
*Calculated using fragment-based methods.
Biological Activity
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, an isobutyl group, and a pyrrole moiety, which contribute to its pharmacological properties.
Structural Significance
The thiazole ring is known for its biological significance, often serving as a scaffold for various pharmacologically active compounds. The presence of the isobutyl and pyrrole groups enhances the compound's unique properties and interactions with biological targets.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Compounds with similar thiazole structures have shown significant anticancer effects. For instance, derivatives of thiazole have been reported to induce cytotoxicity in various cancer cell lines, including breast and colon cancers .
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacteria.
Research Findings
A study focused on thiazole-based compounds highlights their diverse biological activities. For example, certain derivatives showed micromolar inhibition of specific cancer cell proliferation pathways. Notably, compounds that maintained key structural features exhibited enhanced potency against cancer cell lines .
Case Studies
- In Vitro Studies : In vitro assays revealed that this compound effectively inhibited the growth of cancer cells. The compound's mechanism of action involved disruption of cellular processes critical for mitosis, leading to increased rates of apoptosis in treated cells.
- Comparative Analysis : A comparative study with structurally similar compounds indicated that this compound exhibited superior activity against certain cancer cell lines compared to simpler analogs. This suggests that the complexity of its structure may enhance its interactions with multiple biological targets .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Isobutyl 4-hydroxybenzoate | Simpler structure with hydroxy group | Antimicrobial properties |
| Methyl 2-amino-thiazole | Basic thiazole structure | Anticancer activity |
| Methyl 5-isobutyl-2-{...} | Multi-functional structure | Anticancer, antimicrobial |
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate?
Methodological Answer:
The compound’s core thiazole ring can be synthesized via cyclocondensation of a thiourea derivative with α-bromoketones or via Hantzsch thiazole synthesis. The pyrrole-containing acyl group is typically introduced through a nucleophilic acyl substitution reaction. For example:
- Step 1: Prepare the thiazole core by reacting 5-isobutyl-4-methoxycarbonylthiazole-2-amine with 4-(1H-pyrrol-1-yl)butanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using -NMR and FTIR. Monitor reaction progress via TLC (silica plates, UV visualization) .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid; flow rate: 1 mL/min; UV detection at 254 nm). Compare retention times against known standards .
- Structural Confirmation:
- - and -NMR in DMSO-d6 to verify proton environments and carbon骨架 .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode, expected [M+H] calculated for ) .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian 16 at the B3LYP/6-311G(d,p) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Dock the compound into the active site (PDB: 5KIR) and evaluate binding energy (ΔG). Compare with co-crystallized ligands to prioritize synthesis .
Advanced: How to address contradictory spectroscopic data (e.g., unexpected 1H^1 \text{H}1H-NMR splitting patterns)?
Methodological Answer:
- Step 1: Confirm sample purity via HPLC. Impurities can cause splitting anomalies.
- Step 2: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the pyrrole NH proton may exhibit variable coupling due to tautomerism; use temperature-dependent NMR to assess dynamic exchange .
- Step 3: Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or DFT-based predictions) to identify misassignments .
Advanced: What experimental designs optimize yield in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments): Apply a factorial design to vary parameters (e.g., reaction time, temperature, catalyst loading). For the acylation step, test temperatures (0°C vs. room temperature) and molar ratios (1:1 to 1:1.2) .
- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust conditions dynamically. For example, monitor carbonyl stretching frequencies (1700–1750 cm) to confirm acylation completion .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis.
- Conduct accelerated stability studies: Expose the compound to 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS; if >5% degradation occurs, add stabilizers (e.g., BHT at 0.01% w/w) .
Advanced: How to evaluate the compound’s enzyme inhibition kinetics?
Methodological Answer:
- Assay Design: Use a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for matrix metalloproteinases). Measure initial velocity (V) at varying inhibitor concentrations (0–100 μM).
- Data Analysis: Fit data to the Morrison equation for tight-binding inhibitors to calculate K. Include positive controls (e.g., batimastat for MMPs) .
Advanced: How to assess environmental fate and biodegradation pathways?
Methodological Answer:
- OECD 301B Test: Incubate the compound with activated sludge (30 mg/L) for 28 days. Monitor degradation via HPLC and quantify CO evolution.
- Metabolite Identification: Use LC-QTOF-MS to detect transformation products. Compare fragmentation patterns with databases (e.g., NIST) to propose pathways (e.g., thiazole ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
